molecular formula C18H15Cl3N2O2 B12737276 alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide CAS No. 116356-08-2

alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide

Cat. No.: B12737276
CAS No.: 116356-08-2
M. Wt: 397.7 g/mol
InChI Key: AXGWGDBJOQNRGU-UHFFFAOYSA-N
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Description

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide is a synthetic compound characterized by the presence of chlorophenyl and aziridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide typically involves the reaction of 4-chlorophenylacetic acid with 2,5-dichloroaniline under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the aziridine ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the aziridine ring.

    Trichlorophenol: Contains three chlorine atoms on the phenol ring but differs in structure and reactivity.

    2-Chlorophenyl cyclopentyl ketone: Similar in having a chlorophenyl group but differs in the rest of the structure.

Uniqueness

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide is unique due to the presence of both chlorophenyl and aziridine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

116356-08-2

Molecular Formula

C18H15Cl3N2O2

Molecular Weight

397.7 g/mol

IUPAC Name

2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-4-oxobutanamide

InChI

InChI=1S/C18H15Cl3N2O2/c19-12-3-1-11(2-4-12)17(24)10-16(23-7-8-23)18(25)22-15-9-13(20)5-6-14(15)21/h1-6,9,16H,7-8,10H2,(H,22,25)

InChI Key

AXGWGDBJOQNRGU-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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